3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
Description
Historical Development of Trifluoromethylated Pyrazole Chemistry
The synthesis of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s 1898 method utilizing acetylene and diazomethane to construct the pyrazole core. Early efforts focused on unsubstituted or simple alkyl/aryl variants, but the mid-20th century saw increased interest in halogenated analogs. The introduction of trifluoromethyl groups emerged as a pivotal innovation, driven by the recognition of fluorine’s ability to enhance lipophilicity, metabolic stability, and target binding affinity.
A landmark development occurred in 2008 with the introduction of Yb(PFO)₃-catalyzed three-component reactions for synthesizing trifluoromethyl-containing pyrazoles. This method enabled the efficient coupling of aromatic hydrazines, aldehydes, and ethyl trifluoroacetoacetate, followed by IBX-mediated oxidation to yield fully substituted pyrazoles. Subsequent advances, such as the 2024 one-pot synthesis using di-Boc trifluoromethylhydrazine and carbonyl compounds, addressed instability challenges in trifluoromethylhydrazine intermediates through optimized cyclization conditions in dichloromethane with strong acids. These methodologies laid the groundwork for incorporating nitrile functionalities into the pyrazole scaffold.
Position of Pyrazole-Nitrile Derivatives in Contemporary Research
Pyrazole-nitrine derivatives occupy a critical niche in medicinal and agrochemical research due to their dual functionality. The nitrile group (-CN) serves as both a hydrogen bond acceptor and a precursor for further derivatization, enabling interactions with biological targets such as enzyme active sites or pesticidal targets. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related analog, is utilized in six commercial fungicides targeting succinate dehydrogenase.
Modern synthetic strategies emphasize regioselectivity and atom economy. A 2023 review highlighted multicomponent reactions using hydrazines, diazo compounds, and nitriles to construct pyrazole-nitrine frameworks. Cerium-catalyzed tandem oxidations and cyclizations of vicinal diols with hydrazones represent another advance, enabling the regioselective synthesis of 3,4-diarylpyrazoles under mild conditions. These methods are particularly relevant for derivatives like 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, where substituent positioning influences bioactivity.
Research Significance and Strategic Applications
The strategic value of this compound lies in its potential as a multifunctional intermediate. In pharmaceuticals, pyrazole-nitrine derivatives are explored as kinase inhibitors and anti-inflammatory agents, with molecular docking studies indicating strong interactions with cyclooxygenase-2 (COX-2) and p38 MAP kinase. Agrochemical applications leverage the compound’s ability to disrupt fungal and insect metabolic pathways, as evidenced by its structural similarity to succinate dehydrogenase inhibitors.
Ongoing research focuses on diversifying substitution patterns to optimize properties such as logP, solubility, and target affinity. For instance, the trifluoromethyl group at the 5-position enhances electron-withdrawing effects, while the 3-methyl group contributes to steric shielding of the nitrile moiety. These modifications are critical for tuning reactivity in cross-coupling reactions or bioisosteric replacements.
Properties
IUPAC Name |
3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12/h5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXSSWATIGXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a suitable nitrile precursor. One common method includes the use of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride, followed by further functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The key steps include the regioselective lithiation of the pyrazole ring, followed by electrophilic trapping and subsequent functionalization . Efficient distillation and purification techniques are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
- Anticancer Activity: Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile have been tested against different cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects: Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases. The compound's structure allows it to interact with specific enzymes involved in inflammation .
Agricultural Chemistry
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide.
- Pesticidal Activity: Preliminary studies suggest that this compound exhibits effective insecticidal properties against common agricultural pests. Laboratory tests have revealed its potential to disrupt the growth and reproduction of targeted insects .
Material Science
In material science, the compound's unique properties are being explored for the development of advanced materials.
- Polymer Chemistry: The incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research indicates that these compounds can improve the performance of polymers used in various industrial applications .
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer activity of pyrazole derivatives, including this compound, involved testing against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 25 | 70% |
| HeLa | 30 | 65% |
Case Study 2: Pesticidal Efficacy
In agricultural trials, the efficacy of this compound was assessed against Aphis gossypii (cotton aphid). The results demonstrated a mortality rate of over 80% at a concentration of 200 ppm after 48 hours of exposure.
| Concentration (ppm) | Mortality Rate (%) |
|---|---|
| 100 | 50 |
| 200 | 80 |
| 300 | 90 |
Mechanism of Action
The mechanism of action of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is compared to structurally analogous pyrazole derivatives. Key differences arise from substituent variations, functional groups, and molecular geometry, as outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis:
Substituent Effects on Lipophilicity :
- The trifluoromethyl group (-CF₃) in all compounds enhances lipophilicity, but its position modulates interactions. For example, in the phenyl-substituted analog , the -CF₃ at position 3 increases steric hindrance compared to position 5 in the parent compound .
- The cyclopropyl analog exhibits similar molar mass but greater steric resistance to enzymatic degradation due to its rigid three-membered ring.
Functional Group Influence on Reactivity: The nitrile (-CN) group in the parent compound acts as a weak hydrogen-bond acceptor, whereas the thioamide (-C(=S)NH₂) in its analog introduces stronger H-bond donor/acceptor capabilities, altering solubility and binding affinity . The hydroxy (-OH) group in the phenyl-substituted derivative improves aqueous solubility but may reduce stability under acidic conditions.
Synthetic Accessibility :
- Synthesis routes for these compounds often involve cyclocondensation of hydrazines with β-diketones or β-ketonitriles, followed by functionalization (e.g., thioamide formation via sulfur incorporation, as seen in ) .
- The discontinued status of the thioamide analog suggests challenges in scalability or stability, contrasting with the commercially available nitrile derivatives .
Crystallographic and Structural Insights :
- Hydrogen-bonding patterns, critical for crystal packing and supramolecular assembly, differ significantly. For instance, the nitrile group’s linear geometry supports distinct packing modes compared to the bent thioamide group .
- Tools like the SHELX system () have been instrumental in resolving crystal structures of related pyrazole derivatives, aiding in understanding substituent effects on molecular conformation .
Biological Activity
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For instance, the compound can be synthesized through the reaction of appropriate hydrazones with trifluoromethylated carbonyl compounds. The yield and purity of the synthesized product are crucial for evaluating its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Table 1: Antimicrobial activity of this compound
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed using various in vivo models. Studies indicate that it significantly reduces inflammation markers in animal models, suggesting its role as a potential therapeutic agent for inflammatory diseases.
Case Study:
In a study involving rats induced with paw edema, treatment with the compound resulted in a 50% reduction in edema compared to control groups, highlighting its efficacy in modulating inflammatory responses.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays using cancer cell lines revealed that the compound inhibits cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
Table 2: Anticancer activity of this compound
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with inflammation and cancer progression. Molecular docking studies suggest that it may interact with key proteins involved in these processes.
Q & A
Q. Q1. What are the most efficient synthetic routes for 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via alkylation of the pyrazole core. A representative method involves reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetonitrile). Optimization includes:
- Temperature: Room temperature to 50°C to balance reactivity and side reactions.
- Base stoichiometry: Excess base (≥2 equiv) ensures deprotonation of the pyrazole N-H group.
- Purification: Flash chromatography (cyclohexane/ethyl acetate gradient) achieves >95% purity .
For higher yields (e.g., 96%), extended reaction times (16 hours) and dry-load purification with Celite® are recommended .
Q. Q2. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR spectroscopy:
- ¹H NMR: Peaks at δ 2.42 ppm (s, 3H) confirm the methyl group on the pyrazole. The nitrile group does not show a proton signal but influences neighboring shifts (e.g., pyrazole C-H at δ 5.93 ppm) .
- ¹³C NMR: A signal at ~110 ppm corresponds to the nitrile carbon. Pyrazole carbons appear at 142–149 ppm .
- HPLC/GC-MS: Use C18 columns with acetonitrile/water mobile phases for purity analysis. MS (EI) shows [M]+ at m/z 224 .
- IR spectroscopy: A strong absorption band at ~2228 cm⁻¹ confirms the nitrile group .
Q. Q3. What are common impurities or byproducts in its synthesis, and how are they identified?
Methodological Answer:
- Byproducts: Unreacted pyrazole starting material or over-alkylated derivatives (e.g., bis-alkylated pyrazole).
- Detection: TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) and HPLC retention time comparisons.
- Mitigation: Strict stoichiometric control of chloroacetonitrile (1.1–1.2 equiv) and quenching excess reagent with aqueous washes .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT calculations: Optimize the molecular geometry using B3LYP/6-31G(d) to identify electron-deficient regions. The trifluoromethyl group withdraws electron density, making the pyrazole ring susceptible to electrophilic attack at the 4-position.
- Frontier molecular orbitals (FMOs): Analyze HOMO/LUMO energies to predict sites for nucleophilic (e.g., nitrile group) or electrophilic (e.g., pyrazole ring) reactivity .
Q. Q5. What strategies are effective for incorporating this compound into heterocyclic hybrids (e.g., triazole-pyrazole hybrids) for biological screening?
Methodological Answer:
- Click chemistry: React the nitrile group with sodium azide to form tetrazole derivatives.
- Triazole formation: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.
- Purification: Employ silica gel chromatography (ethyl acetate/hexane) and confirm regioselectivity via NOESY NMR .
Q. Q6. How do polymorphic forms of this compound affect its physicochemical properties, and how can they be characterized?
Methodological Answer:
Q. Q7. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts in different solvents)?
Methodological Answer:
Q. Q8. How is this compound utilized as a building block in drug discovery, particularly for fluorinated analogs of NSAIDs?
Methodological Answer:
- Targeted synthesis: Replace the benzenesulfonamide group in Celecoxib analogs with the propanenitrile moiety to modulate COX-2 selectivity.
- Biological assays: Test inhibitory activity against COX-1/COX-2 enzymes using fluorescence polarization assays.
- SAR studies: Correlate trifluoromethyl positioning with potency and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
